CDK2/Cyclin A2 Inhibition — 4-Bromo Regioisomer Kinase Selectivity Profile
4-Bromo-2-cyclopropylisoindolin-1-one demonstrates CDK2/Cyclin A2 inhibitory activity with an IC₅₀ of 61 nM in human HeLa cell extracts [1]. In contrast, the 6-bromo regioisomer (CAS 1245649-56-2) is documented as a CDK7 inhibitor . This positional isomerism determines distinct kinase targeting outcomes.
| Evidence Dimension | Kinase inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 61 nM (CDK2/Cyclin A2) |
| Comparator Or Baseline | 6-Bromo-2-cyclopropylisoindolin-1-one: CDK7 inhibitor (IC₅₀ value not reported) |
| Quantified Difference | Regioisomer-dependent target shift (CDK2 vs. CDK7) |
| Conditions | Human HeLa cell extracts; histone H1 substrate; 30 min preincubation |
Why This Matters
For CDK2-focused kinase programs, the 4-bromo regioisomer provides the required target engagement profile that the 6-bromo variant cannot substitute, preventing wasted synthesis effort on inactive regioisomers.
- [1] BindingDB Entry BDBM50358833 (CHEMBL1923087). Affinity Data: IC₅₀ = 61 nM. Assay: Inhibition of CDK2/Cyclin A2 in human HeLa cell extracts using histone H1 as substrate; preincubated for 30 mins before substrate addition. View Source
